Methyl phenyl sulfone

Descripción general

Descripción

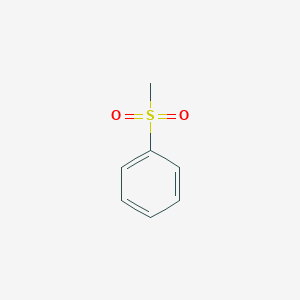

Methyl phenyl sulfone, also known as methyl p-tolyl sulfone, is an organic compound with the molecular formula C8H10O2S. It is a derivative of benzene, where a methylsulfonyl group is attached to the benzene ring. This compound is known for its stability and is used in various chemical reactions and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl phenyl sulfone can be synthesized through several methods. One common method involves the reaction of 4-toluene sulfonyl chloride with sodium sulfite in an alkaline aqueous solution to form sodium 4-methyl benzene sulfinate. This intermediate is then methylated using chloromethane to produce methylsulfonylbenzene . Another method involves the oxidation of sulfides to sulfones using oxidizing agents like hydrogen peroxide in the presence of selenium dioxide as a catalyst .

Industrial Production Methods

In industrial settings, the production of methylsulfonylbenzene often involves continuous flow processes to ensure efficiency and scalability. The use of bioinspired oxidation methods has also been explored to produce this compound on a larger scale .

Análisis De Reacciones Químicas

Types of Reactions

Methyl phenyl sulfone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form sulfides.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide are commonly used as oxidizing agents.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Electrophilic reagents such as halogens and nitro groups are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Methyl phenyl sulfone, also known as 3-methylphenyl phenyl sulfone, is an organosulfur compound with significant applications across various scientific fields. This article explores its diverse applications, including in pharmaceutical development, polymer chemistry, agrochemicals, analytical chemistry, and material science. We will also present data tables summarizing key findings and case studies to illustrate its efficacy and versatility.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties enhance drug efficacy and stability. For instance, it has been studied for its potential as an antimicrobial agent and in drug formulations targeting specific diseases.

Case Study: Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentration (MIC) values for various derivatives, showcasing their potential for therapeutic applications.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| Derivative A | 0.22 | S. aureus |

| Derivative B | 0.25 | E. coli |

Polymer Chemistry

In polymer chemistry, this compound is utilized to produce high-performance polymers that offer superior thermal and chemical resistance compared to traditional materials. Its incorporation into polymer matrices enhances mechanical properties and durability.

Example: High-Performance Polymers

This compound has been used in the development of polyethersulfone (PES) and polyphenylsulfone (PPSU), which are employed in applications requiring high thermal stability, such as aerospace and automotive industries.

Agrochemicals

This compound plays a significant role in formulating pesticides and herbicides, improving their effectiveness while reducing environmental impact. Its ability to enhance the solubility and bioavailability of active ingredients is particularly beneficial.

Case Study: Pesticide Formulation

Research has demonstrated that this compound can improve the efficacy of certain herbicides by increasing their penetration through plant cuticles, thus enhancing overall crop protection.

Analytical Chemistry

This compound is employed as a reagent in various analytical methods, aiding in the detection and quantification of other substances with high precision. It is particularly useful in chromatographic techniques.

Application Example: Chromatography

In high-performance liquid chromatography (HPLC), this compound serves as a derivatizing agent that improves the detection limits of analytes by enhancing their UV absorbance characteristics.

Material Science

In material science, this compound is incorporated into coatings and adhesives to provide enhanced durability and adhesion properties for industrial applications. Its chemical resistance makes it suitable for use in harsh environments.

Example: Adhesive Formulations

Studies have shown that adhesives formulated with this compound exhibit improved shear strength and thermal stability compared to conventional adhesives, making them ideal for structural bonding applications.

Mecanismo De Acción

The mechanism of action of methylsulfonylbenzene involves its interaction with various molecular targets and pathways. It can act as an electrophile in substitution reactions, where it interacts with nucleophiles to form new chemical bonds. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting their activity .

Comparación Con Compuestos Similares

Similar Compounds

Methyl phenyl sulfone: Similar in structure but with a phenyl group instead of a tolyl group.

4-Methylsulfonyl toluene: Similar but with different substituents on the benzene ring.

Uniqueness

This compound is unique due to its stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .

Actividad Biológica

Methyl phenyl sulfone (MPS), also known as methylsulfonyldiphenyl, is a sulfone compound with the molecular formula . It has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of MPS, supported by data tables and case studies.

MPS can be synthesized through various methods, including oxidation of methyl phenyl sulfoxide and other synthetic routes involving sulfonation reactions. The compound features a sulfonyl group attached to a phenyl ring, which contributes to its reactivity and biological properties .

2. Antimicrobial Activity

MPS has demonstrated considerable antimicrobial activity against various pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that MPS exhibited moderate to excellent antibacterial properties.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Bacillus subtilis | Good |

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | Excellent |

| Fusarium solani | Moderate |

| Aspergillus niger | Good |

The compound showed particularly strong activity against Klebsiella pneumoniae, suggesting its potential as a lead compound for developing new antibiotics .

3. Anticancer Potential

Recent studies have explored the anticancer effects of MPS, focusing on its ability to inhibit tumor cell proliferation. Research indicates that MPS may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.

Case Study: Inhibition of Cancer Cell Proliferation

In a controlled study, MPS was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with MPS resulted in a significant reduction in cell viability:

- Control Group Viability : 100%

- MPS Treatment (50 µM) : 60% viability

- MPS Treatment (100 µM) : 30% viability

This suggests that MPS has promising potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications .

The biological activity of MPS is largely attributed to its ability to interact with various biological targets. Research indicates that sulfones can act as electrophiles, participating in nucleophilic substitution reactions which may lead to alterations in cellular processes. Additionally, the electron-withdrawing nature of the sulfonyl group enhances the compound's reactivity towards nucleophiles .

5. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of MPS derivatives. Modifications on the phenyl ring or the sulfonyl group can significantly influence biological activity:

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Para-substitution | Increased potency |

| Meta-substitution | Decreased potency |

| Electron-donating groups | Enhanced activity |

These insights are essential for guiding future synthetic efforts aimed at developing more potent analogs of MPS .

6. Conclusion and Future Directions

This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action involves complex interactions with biological targets, making it a valuable candidate for further research. Future studies should focus on elucidating its precise mechanisms, optimizing derivatives for enhanced efficacy, and exploring its potential in clinical applications.

Continued research into MPS will likely uncover new therapeutic avenues and enhance our understanding of sulfones in medicinal chemistry.

Propiedades

IUPAC Name |

methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDWETOKTFWTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075228 | |

| Record name | Benzene, (methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3112-85-4 | |

| Record name | Methyl phenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3112-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PHENYL SULFONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/150B65AI4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of the methylsulfonylbenzene group in drug design, particularly concerning its potential as an antitumor agent?

A: The methylsulfonylbenzene scaffold serves as a versatile building block in medicinal chemistry, often incorporated into larger molecules to potentially enhance their pharmacological properties. Research suggests that hydrazones incorporating a 4-methylsulfonylbenzene scaffold exhibit promising antitumor activity. [] This activity is likely due to their interaction with multiple targets involved in tumor growth and progression, such as cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). []

Q2: Can you provide an example of a successful application of the methylsulfonylbenzene moiety in developing a drug candidate with improved efficacy?

A: Researchers have developed carboranyl analogues of Celecoxib, a known COX-2 inhibitor, by incorporating a carborane moiety as a phenyl mimetic. One such analogue, 4-[5-(1,7-dicarba-closo-dodecaboranyl)-3-trifluoromethyl-1H-pyrazol-1-yl]-1-methylsulfonylbenzene, demonstrated potent cytostatic activity against various melanoma and colorectal adenocarcinoma cell lines. [] This enhanced activity, compared to Celecoxib, highlights the potential of incorporating carborane units into methylsulfonylbenzene-containing structures for developing improved anticancer agents.

Q3: How does the presence of a methylsulfonyl group at different positions on a benzene ring influence the reactivity of the molecule?

A: The position of the methylsulfonyl group on the benzene ring significantly impacts the molecule's reactivity. For instance, in 2,4-dichloro-methylsulfonylbenzene, the methylsulfonyl group directs nucleophilic substitution reactions preferentially to the 2-position. This regioselectivity can be explained by analyzing the Hard and Soft Acids and Bases (HSAB) principle. [] This understanding is crucial for designing synthetic routes to specific isomers of di-substituted benzene derivatives.

Q4: Are there any studies investigating the fragmentation patterns of methylsulfonylbenzene derivatives upon one-electron reduction?

A: Yes, pulse radiolysis studies have investigated the fragmentation of arylmethyl quaternary nitrogen mustards containing a methylsulfonylbenzene moiety upon one-electron reduction in aqueous solutions. [] Interestingly, while some derivatives, like the benzene and 4-methylsulfonylbenzene derivatives, fragmented readily to yield benzyl radicals, others, like the nitrobenzene derivatives, formed stable radical anions. This difference in behavior highlights the influence of substituents on the stability and reactivity of the radical species generated.

Q5: What analytical techniques are typically employed to characterize and quantify methylsulfonylbenzene and its derivatives?

A5: Various analytical methods are used to characterize and quantify methylsulfonylbenzene and its derivatives. These include but are not limited to:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the compounds. []

- High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of synthesized compounds, such as 3-Chloro-4-methyl-methylsulfonylbenzene, an intermediate of the herbicide Sulcotrione. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.